molecular formula C11H17N B13950939 2,5-Dimethyl-4-(propan-2-yl)aniline CAS No. 63316-82-5

2,5-Dimethyl-4-(propan-2-yl)aniline

Cat. No.: B13950939
CAS No.: 63316-82-5
M. Wt: 163.26 g/mol
InChI Key: AZDNQDHDPDHSBV-UHFFFAOYSA-N
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Description

2,5-Dimethyl-4-(propan-2-yl)aniline is a substituted aniline derivative characterized by methyl groups at the 2- and 5-positions of the benzene ring and an isopropyl group at the 4-position. This structural arrangement confers unique steric and electronic properties, distinguishing it from simpler aniline derivatives. The compound’s synthesis typically involves alkylation or Friedel-Crafts reactions to introduce substituents, followed by nitration and reduction steps to yield the amine functionality.

Properties

CAS No.

63316-82-5

Molecular Formula

C11H17N

Molecular Weight

163.26 g/mol

IUPAC Name

2,5-dimethyl-4-propan-2-ylaniline

InChI

InChI=1S/C11H17N/c1-7(2)10-5-9(4)11(12)6-8(10)3/h5-7H,12H2,1-4H3

InChI Key

AZDNQDHDPDHSBV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1N)C)C(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dimethyl-4-(propan-2-yl)aniline can be achieved through several methods. One common approach involves the alkylation of 2,5-dimethylaniline with isopropyl halides under basic conditions. The reaction typically requires a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the aniline, followed by the addition of the isopropyl halide to form the desired product.

Industrial Production Methods

In an industrial setting, the production of 2,5-Dimethyl-4-(propan-2-yl)aniline may involve catalytic hydrogenation of the corresponding nitro compound. This process uses a metal catalyst such as palladium on carbon (Pd/C) under hydrogen gas to reduce the nitro group to an amine. The reaction is carried out under controlled temperature and pressure to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

2,5-Dimethyl-4-(propan-2-yl)aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or nitroso derivatives using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide

    Reduction: Lithium aluminum hydride, catalytic hydrogenation

    Substitution: Halogens (chlorine, bromine), sulfonyl chlorides

Major Products Formed

    Oxidation: Quinones, nitroso derivatives

    Reduction: Amine derivatives

    Substitution: Halogenated or sulfonated aniline derivatives

Scientific Research Applications

2,5-Dimethyl-4-(propan-2-yl)aniline has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes, pigments, and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: It serves as a building block for the development of new drugs and therapeutic agents.

    Industry: The compound is utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,5-Dimethyl-4-(propan-2-yl)aniline depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to various physiological effects. The compound’s structure allows it to participate in hydrogen bonding, hydrophobic interactions, and other molecular interactions that influence its activity.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences

Compound Name Substituents Key Properties Applications
2,5-Dimethyl-4-(propan-2-yl)aniline 2,5-dimethyl; 4-isopropyl High steric hindrance, reduced basicity, enhanced solubility in non-polar solvents Polymer precursors, dye intermediates
2,6-Dimethylaniline 2,6-dimethyl Severe steric hindrance, low reactivity in electrophilic substitution Pharmaceuticals
4-Isopropylaniline 4-isopropyl Moderate steric effects, higher solubility than aniline Agrochemicals
Para-toluidine (4-methylaniline) 4-methyl Electron-donating methyl group, higher basicity than aniline Dye manufacturing
2,5-Dimethyl-4-(4'-nitrophenylazo)-phenol (Compound F, ) 2,5-dimethyl; azo-linked nitro group Chromophore with strong absorbance in visible spectrum (~450–500 nm) Azo dyes, photoresponsive materials

Electronic and Steric Comparisons

  • Steric Effects : The 2,5-dimethyl and 4-isopropyl groups in the target compound create significant steric hindrance, reducing its reactivity in electrophilic aromatic substitution compared to 4-isopropylaniline or para-toluidine. This contrasts with 2,6-dimethylaniline, where ortho-methyl groups further restrict access to the amine group .
  • Electronic Effects: The isopropyl group at the 4-position is a weak electron-donating group, slightly activating the ring. However, this effect is less pronounced than in para-toluidine, where the methyl group provides stronger activation .
  • Solubility : The bulky isopropyl group enhances solubility in organic solvents (e.g., dichloromethane, toluene) compared to unsubstituted aniline, aligning with trends observed in 4-isopropylaniline .

Functional Comparisons with Azo Derivatives

These azo derivatives exhibit strong absorbance due to extended conjugation, whereas the target compound’s amine functionality makes it more reactive in polymerization or alkylation reactions. For instance, the absence of a nitro group in the target compound eliminates the electron-withdrawing effects seen in Compound F, altering its redox behavior .

Biological Activity

2,5-Dimethyl-4-(propan-2-yl)aniline, an aromatic amine, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is structurally similar to other substituted anilines known for their diverse pharmacological properties, including antimicrobial and anticancer effects. This article reviews the biological activity of 2,5-dimethyl-4-(propan-2-yl)aniline, focusing on its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The molecular formula of 2,5-Dimethyl-4-(propan-2-yl)aniline is C13H19NC_{13}H_{19}N. The compound features a dimethyl and isopropyl substitution on the aromatic ring, which may influence its biological activity.

The biological activity of 2,5-Dimethyl-4-(propan-2-yl)aniline can be attributed to several mechanisms:

  • Antimicrobial Activity : Similar compounds have shown efficacy against various bacterial strains by disrupting cell wall synthesis or inhibiting protein synthesis. For instance, anilines often target bacterial enzymes critical for cell wall formation .
  • Anticancer Properties : Some substituted anilines have been reported to induce apoptosis in cancer cells by modulating apoptotic pathways or inhibiting anti-apoptotic proteins. The structural modifications in 2,5-Dimethyl-4-(propan-2-yl)aniline may enhance its interaction with cancer cell targets .

Antimicrobial Studies

Recent studies have explored the antimicrobial properties of similar compounds. For example:

  • Case Study : A study demonstrated that a related compound exhibited significant antibacterial activity against resistant strains of bacteria such as MRSA (Methicillin-resistant Staphylococcus aureus). The mechanism involved the inhibition of peptidoglycan synthesis .

Anticancer Efficacy

Research has highlighted the potential of substituted anilines in cancer therapy:

  • Case Study : A series of substituted anilines were tested for their ability to inhibit tumor growth in vitro. Results indicated that certain structural modifications led to increased cytotoxicity against various cancer cell lines, suggesting that 2,5-Dimethyl-4-(propan-2-yl)aniline could possess similar properties .

Data Table: Biological Activity Summary

Activity TypeCompoundTarget Organism/Cell LineMechanism of ActionReference
Antimicrobial2,5-Dimethyl-4-(propan-2-yl)anilineMRSAInhibition of cell wall synthesis
Anticancer2,5-Dimethyl-4-(propan-2-yl)anilineVarious cancer cell linesInduction of apoptosis via modulation of pathways

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